molecular formula C17H10ClF3N2 B13733517 6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13733517
M. Wt: 334.7 g/mol
InChI Key: WMYWZHSZWYMCPK-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by the presence of a trifluoromethyl group at the 4-position, a phenyl group at the 2-position, and a 3-chlorophenyl group at the 6-position. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzaldehyde with benzyl cyanide in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with guanidine and trifluoroacetic acid to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of hydroxyl or amino derivatives.

Scientific Research Applications

6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antitumor activity.

    Biological Research: It is used to investigate the biological pathways and molecular targets involved in cancer proliferation.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. Studies have shown that it can bind to the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and leading to the suppression of tumor cell proliferation . The compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 6-(4-Fluorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
  • 6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Uniqueness

6-(3-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C17H10ClF3N2

Molecular Weight

334.7 g/mol

IUPAC Name

4-(3-chlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H10ClF3N2/c18-13-8-4-7-12(9-13)14-10-15(17(19,20)21)23-16(22-14)11-5-2-1-3-6-11/h1-10H

InChI Key

WMYWZHSZWYMCPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC=C3)Cl

Origin of Product

United States

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